molecular formula C17H33NO B8789890 1-(Piperidin-1-yl)dodecan-1-one CAS No. 22342-28-5

1-(Piperidin-1-yl)dodecan-1-one

Cat. No.: B8789890
CAS No.: 22342-28-5
M. Wt: 267.4 g/mol
InChI Key: FGQSEPCQVURWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-1-yl)dodecan-1-one, also known as N-dodecanoylpiperidine or lauroyl piperidide, is an organic compound with the molecular formula C 17 H 33 NO and a molecular weight of 267.45 g/mol . It is characterized by its CAS Registry Number, 22342-28-5 . This molecule features a piperidine ring, a common structural motif in medicinal chemistry, attached to a long-chain lauroyl (dodecanoyl) group via a ketone functionality. Its structure is defined by the InChIKey FGQSEPCQVURWHV-UHFFFAOYSA-N . Researchers value this compound as a versatile chemical intermediate and building block in organic synthesis. Its structure, combining a polar, nitrogen-containing heterocycle with a long aliphatic chain, makes it a candidate for investigating self-assembly phenomena, surfactant properties, and as a precursor in the development of more complex molecules. In analytical chemistry, its gas chromatography retention indices have been documented on non-polar columns such as SE-54 (R.I. 2183) and HP-5MS (R.I. 2200.6) , providing valuable reference data for compound identification and separation science. Key physicochemical parameters include a predicted density of approximately 0.91 g/cm³ and a high boiling point of around 390.7°C at 760 mmHg . The topological polar surface area (TPSA) is 20.3 Ų . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22342-28-5

Molecular Formula

C17H33NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-piperidin-1-yldodecan-1-one

InChI

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-11-14-17(19)18-15-12-10-13-16-18/h2-16H2,1H3

InChI Key

FGQSEPCQVURWHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCCC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Piperidin 1 Yl Dodecan 1 One

Established Reaction Pathways for N-Dodecanoylpiperidines Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and the preparation of N-dodecanoylpiperidines like 1-(piperidin-1-yl)dodecan-1-one is no exception. This section explores both time-honored and contemporary approaches to constructing this crucial functional group.

Amide Bond Formation Strategies: Classical and Modern Approaches

The synthesis of amides, including this compound, fundamentally involves the coupling of a carboxylic acid (or its activated derivative) with an amine. researchgate.net

Classical Methods:

Historically, the reaction of an acyl chloride, such as dodecanoyl chloride, with piperidine (B6355638) in the presence of a base to neutralize the resulting hydrochloric acid has been a primary method. Another classical approach involves the use of anhydrides. researchgate.net However, the use of symmetrical anhydrides is limited by poor atom economy, as only one of the two acyl groups is transferred. researchgate.net

Modern Coupling Reagents:

The development of peptide chemistry has yielded a plethora of more efficient and milder coupling reagents that are now standard in amide synthesis. umich.edu Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and its water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate amide bond formation by activating the carboxylic acid to form an active ester, which is then readily attacked by the amine. masterorganicchemistry.comacgpubs.org The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance reaction rates and suppress side reactions. umich.edu Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). umich.edunih.gov

Reagent ClassExamplesMechanism of Action
CarbodiimidesDCC, EDCForms an O-acylisourea active ester intermediate. masterorganicchemistry.com
Phosphonium SaltsBOP, PyBOPGenerates an activated phosphonium ester. umich.edu
Uronium/Aminium SaltsHBTU, HATUCreates a highly reactive acyl-guanidinium species. umich.edunih.gov

Catalytic Systems in the Preparation of Related N-Acyl Piperidine Analogues

While stoichiometric coupling reagents are widely used, the development of catalytic methods for amide bond formation is a significant area of research aimed at improving efficiency and sustainability. unimi.it Boron-based catalysts, for instance, have been shown to promote the direct amidation of carboxylic acids with amines under dehydrating conditions.

In the broader context of piperidine synthesis, various catalytic systems are employed. For example, the hydrogenation of pyridine (B92270) derivatives is a common method for producing the piperidine ring, often utilizing transition metal catalysts like rhodium, iridium, or palladium. acs.orgnih.govajchem-a.com These catalytic hydrogenation methods can be rendered enantioselective, providing access to chiral piperidine derivatives. acs.org Furthermore, zinc(II) compounds have been shown to catalyze the addition of amines to nitriles, forming amidines, which can be precursors to N-acylated structures. rsc.org Copper-catalyzed intramolecular C-H amination of N-halide amides represents another advanced catalytic strategy for constructing piperidine rings. acs.org

Advanced Derivatization and Functionalization Strategies

Beyond the initial synthesis, the modification of the this compound scaffold is crucial for various applications, including the development of structure-activity relationship (SAR) probes.

Modification of the Aliphatic Chain for Structure-Activity Probes

The long aliphatic dodecanoyl chain of this compound offers multiple sites for modification to probe its influence on biological activity. nih.gov SAR studies on related compounds, such as salicylihalamides, have demonstrated that modifications to the acyl chain can significantly impact biological function. nih.gov

Strategies for Aliphatic Chain Modification:

Chain Length Variation: Synthesizing analogues with shorter or longer acyl chains (e.g., octanoyl, hexadecanoyl) can reveal the optimal lipophilicity for a given biological target.

Introduction of Unsaturation: The incorporation of double or triple bonds into the alkyl chain can alter its conformation and electronic properties.

Branching and Cyclization: Introducing alkyl branches or cyclopropyl (B3062369) groups can provide steric bulk and conformational rigidity.

Functional Group Incorporation: The chain can be functionalized with groups such as hydroxyls, ethers, or halogens to explore specific interactions with biological macromolecules.

These modifications are typically achieved by starting with the appropriately functionalized carboxylic acid and coupling it with piperidine using the methods described in section 2.1.1.

Regioselective Substitutions on the Piperidine Heterocycle

Functionalization of the piperidine ring itself offers another avenue for creating structural diversity. Achieving regioselectivity (i.e., substitution at a specific position—C2, C3, or C4) is a key challenge. researchgate.net

Recent advances in C-H functionalization have provided powerful tools for the direct introduction of substituents onto the piperidine ring. researchgate.net The choice of catalyst and directing group can control the site of substitution. For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce arylacetate groups at the C2 or C4 positions of N-protected piperidines, with the regioselectivity being governed by the catalyst and the nature of the nitrogen protecting group. researchgate.net Accessing the C3 position is often more challenging and may require indirect methods. researchgate.net

PositionMethodCatalyst/Reagent
C2C-H FunctionalizationRhodium catalysts researchgate.net
C4C-H FunctionalizationRhodium catalysts researchgate.net
C3Indirect methods (e.g., ring-opening of cyclopropanes) researchgate.net

Synthesis of Hybrid Conjugates and Complex Molecular Architectures

The piperidine amide moiety can be incorporated into larger, more complex molecules to create hybrid conjugates with novel properties. This can involve linking the this compound core to other chemical scaffolds, such as other heterocycles, peptides, or chromones. acgpubs.orgresearchgate.net For example, piperidine amides have been synthesized as part of chromone-2-carboxylic acid derivatives. acgpubs.org The synthesis of such conjugates relies on robust and versatile coupling strategies that are compatible with a wide range of functional groups. The formation of indole-piperidine hybrids with an amide linkage is another example of creating complex molecular architectures based on the piperidine amide scaffold. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of molecules like 1-(Piperidin-1-yl)dodecan-1-one. A full suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional (2D) techniques, would provide a detailed picture of its conformational preferences.

In ¹H NMR, the chemical shifts of the protons on the piperidine (B6355638) ring and the dodecanoyl chain would be indicative of their local electronic environments. The protons alpha to the carbonyl group and the nitrogen atom are expected to be the most deshielded. Due to the restricted rotation around the amide C-N bond, the piperidine ring protons may exhibit complex splitting patterns or even appear as distinct sets of signals for different conformers at low temperatures.

¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon is typically observed in the range of 170-180 ppm. The chemical shifts of the piperidine ring carbons can provide insights into the ring's conformation, which is often a chair-like structure.

To further probe the molecule's conformation and dynamics, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable. NOESY correlations can reveal through-space proximities between protons, helping to define the three-dimensional arrangement of the dodecanoyl chain relative to the piperidine ring. For instance, NOEs between the protons of the piperidine ring and the protons of the alkyl chain near the carbonyl group would confirm a folded or extended conformation in solution.

| Expected ¹H NMR Chemical Shift Ranges | | :--- | :--- | | Proton Type | Expected Chemical Shift (ppm) | | Piperidine (α to N) | 3.3 - 3.7 | | Piperidine (β, γ to N) | 1.5 - 1.8 | | Dodecanoyl (α to C=O) | 2.2 - 2.5 | | Dodecanoyl (CH₂)n | 1.2 - 1.4 | | Dodecanoyl (terminal CH₃) | 0.8 - 1.0 |

| Expected ¹³C NMR Chemical Shift Ranges | | :--- | :--- | | Carbon Type | Expected Chemical Shift (ppm) | | Carbonyl (C=O) | 170 - 180 | | Piperidine (α to N) | 40 - 50 | | Piperidine (β, γ to N) | 20 - 30 | | Dodecanoyl (α to C=O) | 30 - 40 | | Dodecanoyl (CH₂)n | 20 - 35 | | Dodecanoyl (terminal CH₃) | ~14 |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₇H₃₃NO).

The fragmentation pattern would be characteristic of an N-acylpiperidine. The most prominent fragmentation pathways are expected to involve the cleavage of the amide bond and rearrangements. Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom would lead to characteristic fragment ions. The McLafferty rearrangement is also a possibility for long-chain amides, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond.

A key fragment ion would likely correspond to the piperidinyl cation or related fragments resulting from the cleavage of the C-N bond. Another significant series of fragments would arise from the successive loss of CnH2n units from the dodecanoyl chain.

| Expected Mass Spectrometry Fragmentation | | :--- | :--- | | m/z Value | Possible Fragment Identity | | [M]⁺ | Molecular Ion | | [M - C₁₁H₂₃]⁺ | Fragment from cleavage of the alkyl chain | | [C₅H₁₀N=C=O]⁺ | Piperidinyl ketene (B1206846) ion | | [C₅H₁₀N]⁺ | Piperidinyl cation | | Series of [M - CnH2n+1]⁺ | Loss of alkyl radicals from the chain |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. While a crystal structure for this compound is not readily found in open literature, analysis of related N-acylpiperidine structures can provide insights into its likely solid-state conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to probe intermolecular interactions.

In the IR spectrum of this compound, the most prominent absorption band would be the amide I band, primarily due to the C=O stretching vibration, expected in the region of 1630-1680 cm⁻¹. The position of this band is sensitive to the local environment and any hydrogen bonding. The C-N stretching vibration of the amide group would appear in the 1400-1450 cm⁻¹ region. The spectrum would also be rich in bands corresponding to the C-H stretching and bending vibrations of the piperidine ring and the long alkyl chain.

| Expected Vibrational Frequencies | | :--- | :--- | :--- | | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | | Amide I (C=O stretch) | 1630 - 1680 | 1630 - 1680 | | C-H stretch (alkyl) | 2850 - 2960 | 2850 - 2960 | | C-H bend (alkyl) | 1350 - 1470 | 1350 - 1470 | | C-N stretch (amide) | 1400 - 1450 | 1400 - 1450 |

Computational Chemistry and Theoretical Modeling of 1 Piperidin 1 Yl Dodecan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There are no specific quantum chemical calculations reported in the scientific literature for 1-(Piperidin-1-yl)dodecan-1-one. Such studies, which often employ methods like Density Functional Theory (DFT), are crucial for understanding the electronic properties of a molecule. These calculations could provide valuable insights into its molecular orbital energies (such as the HOMO and LUMO levels), electron density distribution, and electrostatic potential. This information is fundamental for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition Studies

No molecular docking or molecular dynamics simulation studies have been published specifically for this compound. These computational techniques are instrumental in drug discovery and molecular biology for predicting how a ligand (in this case, this compound) might bind to a biological target, such as a protein or enzyme. While numerous studies have employed these methods for other piperidine (B6355638) derivatives to investigate their potential as therapeutic agents, this particular compound has not been the subject of such an investigation. nih.govresearchgate.netmarquette.edursc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Research

A search of the scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models that specifically include this compound. QSAR and QSPR studies are statistical methods used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. While QSAR studies have been performed on other series of piperidine derivatives to understand their inhibitory activities against certain enzymes, this specific molecule has not been part of such a predictive modeling study. usf.edu

Conformational Analysis and Potential Energy Surface Mapping

There is a lack of published research on the conformational analysis or potential energy surface mapping of this compound. Conformational analysis is key to understanding the three-dimensional shapes a molecule can adopt and their relative energies. This information is critical for determining how the molecule might interact with its environment, including biological receptors. The flexibility of the dodecyl chain and the piperidine ring would likely result in a complex potential energy surface with multiple low-energy conformations. However, without dedicated computational studies, the specific details of its conformational landscape remain unknown.

Elucidation of Biological Activities and Molecular Mechanisms in Research Models

Enzymatic Inhibition Kinetics and Mechanistic Pathways in In Vitro Assays

The inhibitory effects of 1-(Piperidin-1-yl)dodecan-1-one and related piperidine (B6355638) derivatives have been evaluated against several key enzymes. These studies are crucial for delineating the compound's biochemical profile.

Studies on Cholinesterase, Monoacylglycerol Lipase (B570770), and Cytochrome P450 Enzymes

Cholinesterases: The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key area of investigation for piperidine-containing compounds. nih.govresearchgate.net Derivatives of 1-benzyl piperidine have been synthesized and evaluated for their inhibitory activity against these enzymes. researchgate.net For instance, some hybrid molecules have demonstrated notable BuChE inhibitory activity, with some also inhibiting AChE. researchgate.net Kinetic studies of related piperidine derivatives have revealed mixed or noncompetitive inhibition patterns for AChE and BuChE, respectively. researchgate.net The mechanism of inhibition can vary, with some inhibitors acting reversibly and non-competitively, while others may exhibit different kinetics. inca.gov.brnih.gov

Monoacylglycerol Lipase (MAGL): MAGL is a critical enzyme in the endocannabinoid system, responsible for the breakdown of 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comnih.govdoi.orgnih.gov Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory conditions. mdpi.comnih.gov Piperidine-based compounds have been developed as both reversible and irreversible MAGL inhibitors. mdpi.comnih.govdoi.orgnih.gov For example, JJKK-048, a piperidine triazole urea, is an ultrapotent and highly selective irreversible inhibitor of MAGL. doi.orgnih.gov In contrast, other benzylpiperidine-based compounds have been identified as potent and reversible MAGL inhibitors. nih.gov The inhibition of MAGL by these compounds leads to an increase in 2-AG levels, which can modulate various physiological processes. doi.orgnih.gov

Cytochrome P450 (CYP450) Enzymes: The cytochrome P450 superfamily of enzymes plays a central role in the metabolism of a wide range of xenobiotics and endogenous compounds. nih.gov The inhibitory potential of various compounds on different CYP450 isoforms, such as CYP1A1, CYP1A2, and CYP1B1, is a significant area of research. nih.gov While direct studies on this compound's effect on specific CYP450 enzymes are not extensively detailed in the provided results, the general class of piperidine-containing molecules is known to interact with these enzymes. The nature of this interaction, whether as a substrate or an inhibitor, can have significant implications for drug metabolism and potential drug-drug interactions. nih.govnih.gov The inhibition can be competitive, non-competitive, or mechanism-based, depending on the specific compound and CYP isoform. nih.gov

Table 1: Enzymatic Inhibition by Piperidine Derivatives

Enzyme Inhibitor Type Mechanism of Inhibition Reference
Acetylcholinesterase (AChE) Piperidine Derivatives Mixed/Noncompetitive researchgate.netinca.gov.br
Butyrylcholinesterase (BChE) Piperidine Derivatives Noncompetitive researchgate.net
Monoacylglycerol Lipase (MAGL) Piperidine Triazole Urea (e.g., JJKK-048) Irreversible doi.orgnih.gov
Monoacylglycerol Lipase (MAGL) Benzylpiperidine Derivatives Reversible nih.gov
Cytochrome P450 (CYP) Planar Polycyclic Molecules Competitive, Noncompetitive, or Mechanism-Based nih.gov

Exploration of Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of interest for cosmetic and medical applications related to hyperpigmentation. nih.govsaudijournals.comresearchgate.netnih.gov Various natural and synthetic compounds have been investigated as tyrosinase inhibitors. nih.govresearchgate.netnih.gov The mechanisms of tyrosinase inhibition are diverse and can include competitive, non-competitive, mixed-type, or irreversible inhibition. nih.govsaudijournals.comfrontiersin.org Some inhibitors act as suicide substrates, where the enzyme converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme. nih.gov The inhibitory activity is often assessed by measuring the reduction in the formation of dopachrome (B613829) from substrates like L-tyrosine or L-DOPA. nih.govfrontiersin.org While specific data on this compound is not available in the search results, the general principles of tyrosinase inhibition provide a framework for how such a compound could potentially interact with the enzyme. saudijournals.comnih.gov

Receptor Binding Profiling and Functional Modulatory Effects in Cellular Assays

The interaction of this compound and its structural analogs with various cellular receptors is a key aspect of its pharmacological characterization.

Investigation of Dopamine (B1211576) Receptor Interactions (D2, D3)

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for drugs affecting the central nervous system. nih.govnih.govelifesciences.org Many ligands that bind to these receptors contain a piperidine or piperazine (B1678402) scaffold. nih.gov The binding affinity and selectivity of these compounds for D2 and D3 receptors are determined using competitive radioligand binding assays. nih.gov The interaction with these receptors is often mediated by a protonable nitrogen atom in the ligand forming an ionic bond with a conserved aspartate residue in the receptor's transmembrane domain. nih.gov Structural variations in the ligand can significantly influence its affinity and selectivity for the D2 versus the D3 receptor subtype. nih.govresearchgate.net

Analysis of Sigma Receptor Ligand Binding

Sigma receptors, including the sigma-1 and sigma-2 subtypes, are intracellular chaperone proteins that bind a wide variety of ligands and are implicated in numerous cellular functions and pathological conditions. nih.govunict.ituniba.itnih.gov Piperidine and piperazine-based compounds have been extensively studied as sigma receptor ligands. nih.govunict.ituniba.it The binding affinity of these compounds is typically determined through radioligand binding assays. nih.govuniba.it For instance, certain piperidine derivatives have shown high affinity for the sigma-1 receptor, with some acting as agonists. nih.govuniba.it The structure of the ligand, including substitutions on the piperidine ring, plays a crucial role in determining its binding affinity and selectivity for sigma receptor subtypes. uniba.it The long alkyl chain present in compounds like dodecylamine (B51217) has been shown to inhibit ligand binding to the sigma-1 receptor. nih.gov

Table 2: Receptor Binding Affinity of Piperidine Derivatives

Receptor Ligand Type Key Findings Reference
Dopamine D2/D3 N-Phenylpiperazine Analogs Binding affinity and selectivity are influenced by structural variations. nih.govresearchgate.net
Sigma-1 Piperidine/Piperazine Derivatives High affinity and potential for agonistic activity. nih.govuniba.it
Sigma-1 Dodecylamine Inhibition of ligand binding. nih.gov

Modulation of Inflammasome Activation (e.g., NLRP3) and Cytokine Release

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines such as IL-1β. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. nih.gov The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. nih.govnih.gov While there is no direct evidence from the search results on the effect of this compound on the NLRP3 inflammasome, the modulation of cytokine release is a recognized biological activity. researchgate.netnih.govnih.gov Cytokine release syndrome (CRS) is a systemic inflammatory response characterized by the release of a large amount of cytokines. nih.govnih.gov The modulation of cytokine release can occur through various mechanisms, including the inhibition of signaling pathways that lead to their production or the direct neutralization of the cytokines themselves. researchgate.net

Antiproliferative and Antimicrobial Research in Model Systems (excluding clinical data)

Research into the biological activities of this compound and its close analogs has revealed potential as both an antimicrobial and antiproliferative agent in preclinical models.

The antimicrobial properties of fatty acid amides are a subject of ongoing investigation, with evidence suggesting that the chain length of the fatty acid plays a critical role. While specific studies on the dodecanoyl (C12) derivative are limited, research on a closely related analog, the piperidine amide of myristic acid (MYPIP), which has a C14 acyl chain, provides significant insights. This derivative has demonstrated inhibitory activity against Listeria monocytogenes. researchgate.net The effectiveness of such compounds is often dependent on their ability to disrupt bacterial cell membranes, a property influenced by the lipophilicity of the fatty acid tail. nih.gov

Studies on other piperidine derivatives have also highlighted their potential as antimicrobial agents. For instance, various novel piperidine derivatives have shown varying degrees of inhibitory activity against a range of bacteria, including both Gram-positive and Gram-negative strains. academicjournals.org Specifically, certain synthesized piperidine compounds exhibited potent activity against seven different bacterial species. academicjournals.org The general consensus from research on related compounds is that the hydrophobic nature of the long aliphatic chain is crucial for membrane insertion and subsequent antimicrobial action. nih.gov

The antimicrobial efficacy of fatty acid conjugates is often length-dependent. Studies on synthetic antibacterial peptides have shown that conjugation with fatty acids, particularly those with 10 or 12 carbon atoms, can yield the highest antimicrobial efficacy. mdpi.com This suggests that the C12 chain of this compound is within an optimal range for potential antibacterial activity.

The piperidine moiety is a common scaffold in the development of pharmacologically active compounds, including those with antiproliferative properties. nih.gov While direct antiproliferative studies on this compound are not extensively documented in the reviewed literature, research on other N-substituted piperidine derivatives provides a basis for its potential in this area. For example, a series of N-substituted 3,5-diarylidenepiperidin-4-ones demonstrated potent antiproliferative activity against a wide range of human tumor cell lines. nih.gov

The mechanism of antiproliferative action for many piperidine-containing compounds involves the inhibition of critical cellular pathways. For instance, sunitinib, which contains a piperidine-like ring (pyrrolidine), exerts its antiproliferative effects by inhibiting receptor tyrosine kinases, leading to the downregulation of pathways involving Akt and ERK1/2, and a reduction in cyclin-D1 expression. nih.gov The presence of the piperidine ring in various anticancer agents suggests its importance as a pharmacophore.

The table below summarizes the antiproliferative activity of a representative N-substituted piperidin-4-one, illustrating the potential for this class of compounds.

Table 1: Antiproliferative Activity of a Representative N-Substituted Piperidin-4-one Derivative

CompoundParameterValue (µM)Reference
3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-oneGI50 (50% Growth Inhibition)0.35 nih.gov
TGI (Total Growth Inhibition)1.62
LC50 (50% Lethal Concentration)9.12

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The biological activity of this compound is intrinsically linked to its chemical structure. SAR studies on related fatty acid amides and piperidine derivatives help to elucidate the key features responsible for their antimicrobial and antiproliferative effects.

For fatty acid amides, the length of the acyl chain is a primary determinant of antimicrobial potency. Research has shown that the chain length plays an important role in the antibacterial activity of these derivatives. researchgate.net Specifically, lauric acid (C12) and myristic acid (C14) derivatives have been noted for their effectiveness against Gram-positive bacteria. researchgate.net The optimal chain length for antimicrobial activity in fatty acid conjugates often falls around C11-C12, as this provides a balance of hydrophobicity for membrane interaction without leading to aggregation that can reduce efficacy. mdpi.com This positions this compound favorably for potential antimicrobial applications.

The table below illustrates the effect of fatty acid chain length on the inhibitory activity of their pyrrolidine (B122466) amide derivatives against a cocktail of Listeria monocytogenes strains.

Table 2: Influence of Fatty Acid Chain Length on Antimicrobial Activity

Fatty Acid Amide DerivativeChain LengthInhibitory ActivityReference
Pyrrolidine amide derivative of Lauric acid (LAPY)C12High researchgate.net
Pyrrolidine amide derivative of Myristic acid (MYPY)C14Moderate
Pyrrolidine amide derivative of Palmitic acid (PAPY)C16None

The piperidine ring is a key structural element in a vast number of biologically active compounds. academicjournals.org In the context of antiproliferative agents, modifications to the piperidine ring system can significantly impact activity. For example, in the study of N-substituted 3,5-diarylidenepiperidin-4-ones, the nature of the substituent on the piperidine nitrogen was found to be a critical factor influencing the potency of the compounds. nih.gov

Development and Validation of Analytical Methodologies for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies for Purity and Quantitative Analysis

The determination of purity and the quantification of 1-(Piperidin-1-yl)dodecan-1-one in research samples are primarily achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a principal method for the analysis of non-volatile, polar to moderately non-polar compounds like this compound. Due to its long alkyl chain, the compound exhibits significant hydrophobicity, making it well-suited for retention on C18 or C8 stationary phases. A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection can be challenging as the molecule lacks a strong chromophore for UV-Vis detection at higher wavelengths. However, detection is feasible at lower wavelengths (e.g., 200-220 nm) where the amide bond absorbs. For more sensitive and universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed, which are not dependent on the chromophoric properties of the analyte. nih.govepa.gov A pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride could also be utilized to enhance detection sensitivity for quantitative analysis of the piperidine (B6355638) moiety. nih.gov

Gas Chromatography (GC):

GC is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 267.45 g/mol , is amenable to GC analysis. A typical GC method would employ a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-1) and a flame ionization detector (FID) for quantitative analysis. The oven temperature would be programmed to ramp up to ensure the elution of the compound in a reasonable time frame. The NIST WebBook provides Kovats retention index data for structurally similar compounds, which can be used to predict the retention behavior of this compound on various stationary phases. nist.gov

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 70% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detector UV at 210 nm or ELSD/CAD
Injection Volume 10 µL

Illustrative GC Method Parameters:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Injector Temp. 280 °C
Detector Temp. 300 °C (FID)
Oven Program 150 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min

Chromatographic-Mass Spectrometric (LC-MS, GC-MS) Applications for Metabolite and Degradant Profiling

For the identification of metabolites and degradation products, the coupling of chromatographic techniques with mass spectrometry (MS) is indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This is particularly useful for identifying products of in vitro or in vivo metabolism, as well as degradants formed under stress conditions. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically producing a protonated molecular ion [M+H]+ in positive ion mode. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion, providing structural information about the metabolites and degradants. Common metabolic transformations for a molecule like this compound could include hydroxylation on the dodecan chain or the piperidine ring, N-dealkylation, or hydrolysis of the amide bond.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. Electron ionization (EI) is the most common ionization method, which induces extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint that can be used for identification by comparison with spectral libraries (e.g., NIST, Wiley). The fragmentation pattern of this compound under EI would likely involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the piperidine ring and the dodecanoyl chain. For instance, cleavage alpha to the carbonyl group could yield an acylium ion, while fragmentation of the piperidine ring would also produce specific ions. libretexts.orgmdpi.comnih.gov Soft ionization techniques can be used to obtain more prominent molecular ion peaks, which can be weak or absent in EI-MS. chromatographyonline.com

Expected GC-MS Fragmentation Ions for this compound:

m/zProposed Fragment
267[M]+ (Molecular Ion)
266[M-H]+
112[C7H12O]+ (from McLafferty rearrangement)
98[C6H12N]+ (Piperidine ring fragment)
84[C5H10N]+ (Piperidine ring fragment)

Electrophoretic Techniques for Separation and Characterization of Related Species

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer an alternative and often complementary approach to chromatography for the separation of charged or chargeable species.

While this compound itself is neutral, its potential acidic or basic degradants or metabolites could be amenable to CE analysis. For instance, hydrolysis of the amide bond would yield dodecanoic acid and piperidine, both of which can be analyzed by CE. Dodecanoic acid, a long-chain fatty acid, can be analyzed in its anionic form at a pH above its pKa. harvard.edu Piperidine, being a basic amine, can be analyzed in its cationic form at acidic pH. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate neutral compounds by partitioning them between the aqueous buffer and micelles formed by a surfactant. This could be a viable strategy for the purity analysis of this compound and its neutral impurities. nih.gov Two-dimensional CE techniques can offer very high peak capacities for complex samples. nih.gov

Method Validation Parameters for Analytical Reliability in Research Contexts

To ensure that an analytical method is suitable for its intended purpose, it must be validated. nih.goveuropa.eu The validation parameters for chromatographic methods used in research are guided by the International Council for Harmonisation (ICH) guidelines. youtube.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Typical Acceptance Criteria for HPLC Method Validation:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%
LOD (S/N ratio) 3:1
LOQ (S/N ratio) 10:1
Robustness No significant change in results

Forced Degradation Studies and Stability Research Methodologies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. nih.gov A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. ijper.orgjapsonline.com

For this compound, forced degradation would involve subjecting the compound to a variety of stress conditions more severe than accelerated stability conditions. These typically include:

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperature. The primary degradation product would likely be the hydrolysis of the amide bond to form dodecanoic acid and piperidine hydrochloride.

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperature, leading to the formation of the dodecanoate (B1226587) salt and piperidine.

Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide. Oxidation could occur at various positions on the alkyl chain or the piperidine ring.

Thermal Degradation: Heating the solid compound or a solution of the compound to assess its thermal stability.

Photodegradation: Exposing the compound to light, typically using a combination of UV and visible light, to evaluate its photostability. nih.gov

The stressed samples are then analyzed by a suitable stability-indicating method, typically RP-HPLC with UV or MS detection, to separate the parent compound from its degradation products. The goal is to achieve a mass balance, where the sum of the assay of the parent compound and the impurities (by area percent) is close to 100% of the initial assay value. This demonstrates that all significant degradation products have been detected.

Exploratory Applications of 1 Piperidin 1 Yl Dodecan 1 One in Chemical Biology and Advanced Materials Research

Application as Chemical Probes for Biological System Interrogation

The amphiphilic nature of 1-(Piperidin-1-yl)dodecan-1-one makes it a candidate for investigation as a chemical probe for studying biological membranes and protein-lipid interactions. The dodecyl chain could facilitate insertion into the lipid bilayer of cell membranes, while the piperidinyl head group could interact with the aqueous environment or specific binding pockets in membrane proteins.

Theoretically, derivatives of this compound could be synthesized to incorporate fluorescent tags or photo-crosslinking agents. Such modified probes could then be used in techniques like fluorescence microscopy or photo-affinity labeling to visualize lipid domains or identify interacting proteins. However, no such studies specifically utilizing this compound have been reported in the scientific literature.

Research on Surfactant Properties and Self-Assembly Phenomena

Given its structure, this compound is expected to exhibit surfactant properties. In aqueous solutions, it would be predicted to self-assemble into micelles above a certain critical micelle concentration (CMC). In these structures, the hydrophobic dodecyl tails would aggregate to form a core, while the hydrophilic piperidinyl-carbonyl head groups would interface with the surrounding water.

Research in this area would involve determining key parameters such as the CMC, the aggregation number (the number of molecules per micelle), and the Krafft temperature. These properties would be influenced by factors like temperature, pH, and the presence of electrolytes. Such studies would be foundational to understanding its potential as an emulsifier, detergent, or dispersing agent. To date, no such experimental data for this compound has been published.

Role as Building Blocks in Supramolecular Chemistry and Polymer Design

The self-assembling nature of amphiphilic molecules like this compound could theoretically be harnessed in the field of supramolecular chemistry. The non-covalent interactions driving micelle formation could be exploited to create more complex, ordered structures such as liquid crystals or gels.

In polymer science, this compound could potentially be used as a template or structure-directing agent in the synthesis of porous polymers. The organized structures formed by the self-assembly of the molecule could create nanoscale channels or pores within a polymer matrix. Furthermore, modification of the piperidine (B6355638) ring or the alkyl chain could allow for its incorporation into polymer backbones, leading to the creation of novel amphiphilic polymers with unique solution or solid-state properties. As with the other potential applications, there is a lack of published research demonstrating these uses for this specific compound.

Development of Research Tools and Reagents for Organic Synthesis

The chemical structure of this compound suggests it could serve as a starting material or intermediate in organic synthesis. The amide linkage could be cleaved to yield dodecanoic acid and piperidine, or the carbonyl group could be a site for various chemical transformations. The long alkyl chain could be functionalized to introduce other chemical groups.

However, its utility as a common research tool or reagent has not been established. The synthesis of this compound itself would likely involve the acylation of piperidine with dodecanoyl chloride. While this is a standard transformation, the resulting product, this compound, does not appear to have been adopted as a key reagent or building block in the broader synthetic chemistry community, as evidenced by the absence of its mention in methodology or total synthesis literature.

Future Perspectives and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The development of novel compounds and the prediction of their chemical behavior are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the potential to dramatically accelerate the research and development cycle for N-acyl piperidines by analyzing complex datasets to uncover structure-activity and structure-property relationships.

Machine learning models, such as random forests and neural networks, can be trained on existing data to predict the outcomes of chemical reactions, such as the yield of amide bond formation. pku.edu.cn For a compound like 1-(Piperidin-1-yl)dodecan-1-one, ML algorithms could be employed to optimize its synthesis by predicting the ideal coupling reagents, solvents, and reaction conditions from a vast array of possibilities. pku.edu.cn This approach moves beyond traditional, iterative experimentation toward a more predictive and efficient discovery process.

Furthermore, AI is a powerful tool in drug discovery for predicting the biological activities and pharmacokinetic properties (ADME/T: absorption, distribution, metabolism, excretion, and toxicity) of new molecules. nih.gov By generating molecular descriptors from the structure of various N-acyl piperidines, ML models can be developed to forecast their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. nih.gov This predictive capability allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. nih.govnih.gov The integration of AI and high-throughput screening can create a powerful engine for discovering novel applications for this class of compounds. researchgate.net

Table 1: Application of Machine Learning Models in N-Acyl Piperidine (B6355638) Research

ML Model TypeApplication AreaPredicted PropertyPotential Impact for N-Acyl Piperidines
Random ForestSynthesis OptimizationReaction Conversion Rate pku.edu.cnEfficiently identify optimal conditions for synthesizing new derivatives.
Gradient BoostingBiological Activity PredictionEnzyme Inhibition (IC50) nih.govScreen virtual libraries to find potent bioactive compounds.
Convolutional Neural Network (CNN)Physicochemical PropertiesAqueous Solubility nih.govDesign molecules with improved bioavailability.
Recurrent Neural Network (RNN)De Novo DesignNovel Molecular StructuresGenerate new N-acyl piperidine structures with desired property profiles.

Advanced Bio-conjugation and Prodrug Strategies for Enhanced Research Utility

The inherent structure of this compound, featuring a stable amide linkage and a lipophilic tail, makes it an interesting candidate for advanced derivatization strategies aimed at enhancing its utility. Bio-conjugation and prodrug design are two such strategies that can modify the compound's properties for more targeted research applications. researchgate.netnih.gov

A prodrug is an inactive or less active derivative of a parent molecule that undergoes biotransformation in the body to release the active drug. researchgate.net For an N-acyl piperidine, the amide bond could be designed as a cleavable linker. For instance, incorporating specific amino acid sequences could render the compound susceptible to cleavage by enzymes that are overexpressed in a particular tissue, leading to site-selective release. nih.gov Another approach involves the dihydropyridine-pyridinium salt system, a brain-penetrating prodrug strategy for amines that could potentially be adapted for piperidine-containing compounds. nih.gov

Bio-conjugation with macromolecules like polyethylene (B3416737) glycol (PEG) is a well-established method to improve the solubility and pharmacokinetic profile of poorly soluble compounds. nih.gov Given the long dodecanoyl chain, this compound is expected to have low aqueous solubility. A PEG-conjugate could enhance its utility in biological assays and in vivo studies by improving its solubility and circulation time. nih.gov

Table 2: Potential Prodrug and Bio-conjugation Strategies for N-Acyl Piperidines

StrategyLinkage TypeCarrier/PromoietyIntended Research Utility
Enzyme-Cleavable ProdrugAmide/EsterAmino Acids/PeptidesTargeted release in specific cellular environments. nih.gov
pH-Sensitive ProdrugAcylGambogic Acid-like moietyRelease triggered by pH changes (e.g., in tumor microenvironments). nih.gov
PEGylationCarbamate/EsterPolyethylene Glycol (PEG)Improved aqueous solubility and extended half-life. nih.gov
Brain-Targeting ProdrugDihydropyridinePyridinium Salt SystemEnhanced penetration of the blood-brain barrier. nih.gov

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The synthesis of amides is one of the most common reactions in organic chemistry, but traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uk The future of synthesizing this compound and its analogs lies in the adoption of sustainable and green chemistry principles. semanticscholar.org

Key areas for exploration include:

Catalytic Amidation: Replacing wasteful stoichiometric reagents with catalytic systems is a primary goal of green chemistry. Boric acid and various boronic acids have been shown to effectively catalyze the direct amidation of carboxylic acids and amines, often with azeotropic water removal. ucl.ac.uksemanticscholar.org These methods offer higher atom economy and reduce waste.

Enzymatic Synthesis: Biocatalysis presents a highly sustainable alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds from free carboxylic acids and amines under mild conditions. nih.gov This enzymatic approach often proceeds with high selectivity and in environmentally benign solvents, or even solvent-free conditions, minimizing the generation of hazardous byproducts. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, for example by directly heating a mixture of the carboxylic acid and amine with a catalyst, represents an ideal green chemistry scenario. semanticscholar.org This minimizes solvent waste, which is a major contributor to the environmental impact of chemical processes.

One-Pot Syntheses: Designing synthetic routes where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov Metal-free, one-pot routes to synthesize substituted piperidines from halogenated amides have been developed, showcasing a greener path to creating the core scaffold. nih.gov

Table 3: Comparison of Synthetic Methods for Amide Bond Formation

MethodKey Reagents/CatalystsTypical SolventsKey Advantages
Traditional CouplingEDC, HATU, Thionyl Chloride ucl.ac.ukDichloromethane, DimethylformamideBroad substrate scope, well-established
Catalytic AmidationBoric Acid, Phenylboronic Acid ucl.ac.uksemanticscholar.orgToluene (with water removal), or solvent-freeReduced waste, catalytic reagents
Enzymatic SynthesisLipases (e.g., CALB) nih.govCyclopentyl methyl ether (green solvent), or solvent-freeHigh selectivity, mild conditions, biodegradable catalyst
Metal-Free One-PotTriflic anhydride, NaBH4 (for piperidine synthesis) nih.govDichloromethaneHigh efficiency, reduced purification steps

Emerging Research Areas for N-Acyl Piperidines in Chemical Science and Engineering

The piperidine heterocycle is a privileged structure, appearing in numerous pharmaceuticals and natural products. nih.gov This prevalence suggests a vast, yet-to-be-explored chemical space for N-acyl piperidines like this compound.

In medicinal chemistry, N-acyl piperidines are being investigated as potent and selective enzyme inhibitors. For example, various derivatives have been synthesized and tested as inhibitors of soluble epoxide hydrolase (sEH) and 5-alpha-reductase, enzymes relevant to inflammation and hormonal regulation, respectively. nih.govnih.gov The long lipid chain of this compound suggests potential interactions with lipid-metabolizing enzymes or membrane-bound proteins, opening avenues for research into metabolic disorders or as signaling molecule mimics.

In the realm of chemical engineering and materials science, the applications are less explored but hold significant promise. Certain N-acyl piperidines, such as N-formylpiperidine, are used as polar aprotic solvents. wikipedia.org Long-chain derivatives could be investigated as novel solvents with unique phase behavior, as phase-transfer catalysts, or as building blocks for functional polymers or self-assembling materials like gels or liquid crystals. The amphiphilic nature of this compound, with its polar amide head and nonpolar hydrocarbon tail, makes it a candidate for studies in surface chemistry and formulation science.

The versatility of the N-acyl piperidine structure ensures its continued relevance. Future research will likely focus on creating more complex architectures, such as spiropiperidines or condensed bicyclic systems, built upon this fundamental scaffold to access novel chemical properties and biological functions. nih.gov

Table 4: Emerging Applications for N-Acyl Piperidine Derivatives

Research FieldApplication AreaExample/ConceptReference Compound Class
Medicinal ChemistryEnzyme InhibitionInhibition of soluble epoxide hydrolase (sEH) to modulate lipid metabolism. nih.govPiperidine-derived amides
Medicinal ChemistryCNS ModulationDevelopment of dopamine (B1211576) D4 receptor antagonists for antipsychotic agents. nih.govresearchgate.netN-substituted piperidones
Chemical EngineeringSpecialty SolventsUse as polar aprotic solvents with high hydrocarbon solubility. wikipedia.orgN-formylpiperidine
Materials ScienceFunctional PolymersIncorporation as monomers for polymers with tunable properties.General N-acyl piperidines
Surface ChemistrySurfactants/EmulsifiersUse as surface-active agents due to amphiphilic character.Long-chain N-acyl piperidines

Q & A

Q. Structural Comparison

CompoundChain LengthLogPMelting Point (°C)
1-(Piperidin-1-yl)ethan-1-oneC21.135–38
This compoundC124.268–72
1-(Piperidin-1-yl)tetradecan-1-oneC145.075–80

What analytical techniques are most reliable for characterizing this compound, and how do crystallographic methods resolve structural ambiguities?

Q. Basic Research Focus

  • NMR : 1^1H and 13^{13}C NMR confirm piperidine ring protons (δ 1.4–2.7 ppm) and carbonyl resonance (δ 207–210 ppm).
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ at m/z 282.3 .

Advanced Research Focus
X-ray crystallography (via SHELX or ORTEP-3) resolves conformational flexibility. Challenges include:

  • Crystal Growth : Requires slow evaporation from hexane/ethyl acetate mixtures.
  • Disorder : The alkyl chain may exhibit positional disorder, requiring refinement constraints .

How can researchers address contradictions in biological activity data for this compound across studies?

Advanced Research Focus
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive reports) often arise from:

  • Purity Variations : Impurities >5% skew results; use HPLC-MS for batch validation.
  • Assay Conditions : Solubility in DMSO vs. saline affects effective concentrations.

Q. Mitigation Strategies

Standardize Protocols : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design assays .

Control Experiments : Include structurally similar analogs (e.g., 1-Acetylpiperidine) as negative controls .

What methodologies optimize the compound’s solubility for in vitro pharmacological studies?

Q. Advanced Research Focus

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Salt Formation : Dihydrochloride salts (if amino groups are present) improve stability .

Q. Basic Research Focus

  • Documentation : Follow Beilstein Journal guidelines for detailed experimental sections, including solvent grades and equipment specifications .
  • Purification : Use recrystallization (hexane/ethyl acetate) or column chromatography (silica gel, 5% MeOH in DCM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.